3-Nitro-4-(nonanoyloxy)benzoic acid
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Overview
Description
3-Nitro-4-(nonanoyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a nitro group at the third position and a nonanoyloxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(nonanoyloxy)benzoic acid typically involves the esterification of 3-nitrobenzoic acid with nonanoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The esterification process results in the formation of the desired compound along with water as a byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-(nonanoyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide, heat.
Major Products Formed:
Reduction: 3-Amino-4-(nonanoyloxy)benzoic acid.
Hydrolysis: 3-Nitro-4-hydroxybenzoic acid.
Scientific Research Applications
3-Nitro-4-(nonanoyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(nonanoyloxy)benzoic acid involves its interaction with specific molecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in antimicrobial and antitumor effects by disrupting essential cellular processes.
Comparison with Similar Compounds
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- 3,5-Dinitrobenzoic acid
Comparison: 3-Nitro-4-(nonanoyloxy)benzoic acid is unique due to the presence of both a nitro group and a nonanoyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it more versatile compared to its simpler counterparts like 3-nitrobenzoic acid and 4-nitrobenzoic acid.
Properties
CAS No. |
61170-63-6 |
---|---|
Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
3-nitro-4-nonanoyloxybenzoic acid |
InChI |
InChI=1S/C16H21NO6/c1-2-3-4-5-6-7-8-15(18)23-14-10-9-12(16(19)20)11-13(14)17(21)22/h9-11H,2-8H2,1H3,(H,19,20) |
InChI Key |
DJTXYAZGWMKSQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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